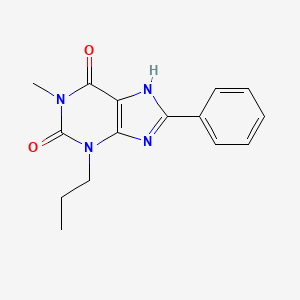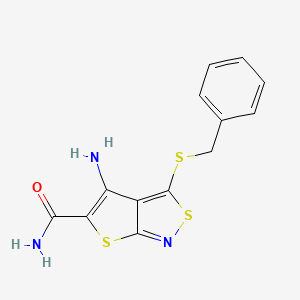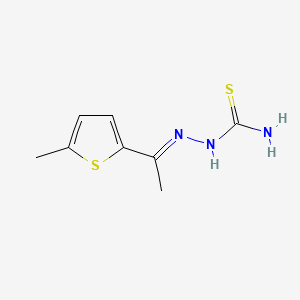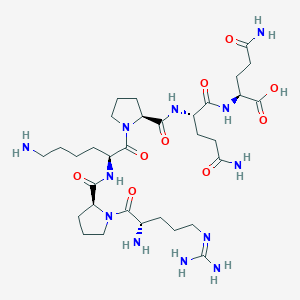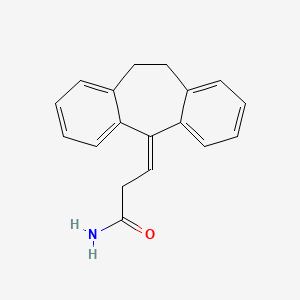
N,N-Bis(2-chloroethyl)-N'-cyclohexyl-N''-(2-hydroxyethyl)phosphoric triamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes chloroethyl, cyclohexyl, and hydroxyethyl groups attached to a phosphoric triamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phosphorus oxychloride to form N-cyclohexylphosphoric triamide. This intermediate is then reacted with 2-chloroethylamine and 2-hydroxyethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroethyl groups can be reduced to ethyl groups under specific conditions.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives.
科学的研究の応用
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular functions. The hydroxyethyl group may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects.
類似化合物との比較
Similar Compounds
N,N-Bis(2-chloroethyl)amine: A simpler analogue with similar chloroethyl groups but lacking the cyclohexyl and hydroxyethyl functionalities.
Cyclophosphamide: A well-known chemotherapeutic agent with structural similarities, including the presence of chloroethyl groups.
Tris(2-chloroethyl)amine: Another related compound with three chloroethyl groups attached to a central nitrogen atom.
Uniqueness
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclohexyl group enhances its lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
117112-33-1 |
|---|---|
分子式 |
C12H26Cl2N3O2P |
分子量 |
346.23 g/mol |
IUPAC名 |
2-[[bis(2-chloroethyl)amino-(cyclohexylamino)phosphoryl]amino]ethanol |
InChI |
InChI=1S/C12H26Cl2N3O2P/c13-6-9-17(10-7-14)20(19,15-8-11-18)16-12-4-2-1-3-5-12/h12,18H,1-11H2,(H2,15,16,19) |
InChIキー |
HGQCIGLUITYMKL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NP(=O)(NCCO)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



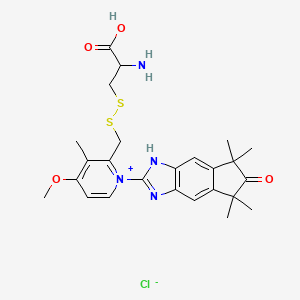
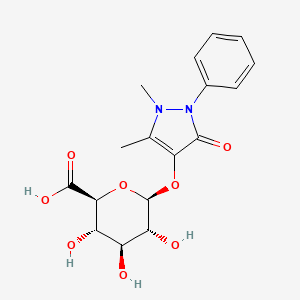

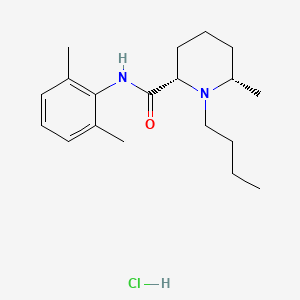
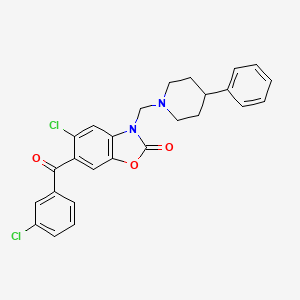

![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
